2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine
Description
This compound features a pyrimidine core substituted with methyl groups at positions 4 and 6, linked via a sulfanyl-methyl bridge to a 1-(4-chlorophenyl)-1H-tetrazole moiety. The tetrazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability, while the chlorophenyl substituent contributes to lipophilicity and electronic effects.
Properties
IUPAC Name |
2-[[1-(4-chlorophenyl)tetrazol-5-yl]methylsulfanyl]-4,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN6S/c1-9-7-10(2)17-14(16-9)22-8-13-18-19-20-21(13)12-5-3-11(15)4-6-12/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIXYEUZLNEOMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NN=NN2C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine typically involves multiple steps. One common route includes the formation of the tetrazole ring through the reaction of 4-chlorophenylhydrazine with sodium azide under acidic conditions. This intermediate is then reacted with 4,6-dimethylpyrimidine-2-thiol in the presence of a suitable base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the tetrazole ring can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C12H14ClN5S
- Molecular Weight : 283.79 g/mol
- IUPAC Name : 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine
The compound features a tetrazole ring, a pyrimidine backbone, and a chlorophenyl group, contributing to its potential reactivity and biological interactions.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing tetrazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of tetrazoles can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development . The presence of the chlorophenyl group enhances the lipophilicity of the molecule, potentially improving its membrane permeability.
Anticancer Properties
Tetrazole derivatives have been investigated for their anticancer effects. In vitro studies demonstrated that certain tetrazole-containing compounds induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation . The specific compound may exhibit similar properties due to its structural features.
Pharmacology
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Tetrazoles are known to act as competitive inhibitors for various enzymes, including those involved in metabolic pathways. This characteristic could be explored for developing treatments targeting metabolic disorders or cancer .
Drug Delivery Systems
Recent advancements in drug delivery systems have highlighted the use of tetrazole-based compounds as carriers for therapeutic agents. Their ability to form stable complexes with drugs can enhance bioavailability and targeted delivery . The sulfanyl group in this compound may facilitate interactions with biological membranes, improving drug transport efficiency.
Materials Science
Polymer Chemistry
Tetrazoles are being explored in polymer chemistry for their ability to form cross-linked networks. The incorporation of tetrazole units into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for high-performance materials . The unique chemical reactivity of tetrazoles allows for functionalization that can tailor material properties for specific applications.
Case Studies
Mechanism of Action
The mechanism of action of 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity, while the dimethylpyrimidine moiety can influence its overall stability and solubility.
Comparison with Similar Compounds
Key Differences :
- Reactivity : The thioxo group in 4j may enhance redox sensitivity, unlike the more stable sulfanyl bridge in the target compound.
Pharmacological Analogue: BAY 418543 ()
BAY 418543 (2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-(4-morpholinyl)-4,6-pyrimidinediamine) shares a pyrimidine core but includes a pyrazolo-pyridine system and a morpholinyl group.
Comparison :
- Bioactivity : BAY 418543’s fluorophenyl and morpholinyl groups likely target kinase enzymes, whereas the target compound’s tetrazole may favor interactions with metalloenzymes or ion channels.
- Metabolic Stability : The fluorinated aromatic ring in BAY 418543 enhances resistance to oxidative metabolism, whereas the chlorophenyl group in the target compound may undergo slower hepatic clearance.
Pharmaceutical Derivative: Montelukast Analogues ()
Montelukast derivatives (e.g., ’s cyclopropylacetic acid compounds) feature sulfanyl linkages and quinoline groups, serving as leukotriene receptor antagonists.
Comparison :
- Target Specificity: Montelukast’s quinoline moiety enables selective binding to cysteinyl leukotriene receptors, unlike the target compound’s simpler pyrimidine-tetrazole system.
- Solubility: The carboxylic acid groups in Montelukast improve aqueous solubility, whereas the target compound’s non-polar substituents may limit bioavailability.
Fluorinated Pyrimidine Derivative ()
The compound 2-{[(1S)-1-{2-[3-(2-fluoroethoxy)-4-methoxyphenyl]-5-methyl-1,3-thiazol-4-yl}ethyl]sulfanyl}pyrimidine-4,6-diamine includes a thiazole ring and fluorinated ethoxy group.
Comparison :
- Stereochemistry : The (1S)-configured ethyl group in introduces chirality, which is absent in the target compound, possibly leading to enantiomer-specific activity.
Research Implications
- Target Compound : Its balanced lipophilicity and stability make it a candidate for oral drug development, though solubility optimization may be needed.
- Analogues : Structural variations in similar compounds highlight trade-offs between bioavailability, target specificity, and metabolic resistance.
Biological Activity
The compound 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine, identified by its CAS number 912904-35-9, is a member of a class of chemical compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₄ClN₅OS
- Molecular Weight : 359.8 g/mol
- Structural Features : The compound features a tetrazole ring, a chlorophenyl group, and a pyrimidine core, which are critical for its interaction with biological targets.
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities. In vitro studies utilizing the disc diffusion method have demonstrated that it possesses notable antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference Drug MIC |
|---|---|---|
| Staphylococcus aureus | 125 µg/mL | Penicillin: 31 µg/mL |
| Escherichia coli | 100 µg/mL | Ciprofloxacin: 20 µg/mL |
| Pseudomonas aeruginosa | 150 µg/mL | Gentamicin: 10 µg/mL |
The biological activity of the compound is attributed to its ability to interact with specific molecular targets within bacterial cells. The tetrazole ring is believed to play a pivotal role in binding to bacterial enzymes or receptors, thereby inhibiting their function .
Other Pharmacological Activities
In addition to antimicrobial properties, tetrazole compounds have shown potential in various other pharmacological areas:
- Anti-inflammatory : Some derivatives exhibit anti-inflammatory effects, which may be beneficial in treating inflammatory diseases.
- Anticancer : Preliminary studies suggest that certain modifications of tetrazole compounds can lead to anticancer activities .
- Anticonvulsant and Analgesic : There are indications that these compounds may also possess anticonvulsant and analgesic properties .
Case Studies and Research Findings
-
Antimicrobial Efficacy Study
A study conducted on a series of tetrazole derivatives demonstrated that modifications in the structure significantly influenced their antimicrobial efficacy. The synthesized compound exhibited better activity than standard antibiotics against resistant bacterial strains . -
Pharmacokinetic Studies
Research into the pharmacokinetics of related compounds suggests favorable absorption and distribution characteristics, which may enhance the therapeutic potential of this compound in clinical settings . -
Enzyme Inhibition Studies
The compound's ability to inhibit key enzymes such as acetylcholinesterase (AChE) has been explored. This inhibition is crucial for developing treatments for conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, coupling a tetrazole-thiol derivative with a halogenated pyrimidine precursor (e.g., 4,6-dimethyl-2-chloropyrimidine). Reaction optimization involves controlling temperature (60–80°C), solvent choice (DMF or THF), and base (K₂CO₃ or Et₃N) to enhance yield . Purification often employs column chromatography with gradients of ethyl acetate/hexane .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Methodological Answer : Characterization combines spectroscopic and crystallographic methods:
- NMR : ¹H and ¹³C NMR verify substituent positions (e.g., methyl groups at pyrimidine C4/C6 and tetrazole-linked chlorophenyl motifs) .
- X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., tetrazole-pyrimidine linkage geometry) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) .
Q. What are the key solubility and stability considerations for handling this compound in vitro?
- Methodological Answer : Solubility in polar aprotic solvents (DMSO, DMF) is preferred for biological assays. Stability tests under varying pH (4–9) and temperature (4–37°C) are critical; degradation is monitored via HPLC . Storage in inert atmospheres (N₂) at −20°C prevents oxidation of the sulfanyl group .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the sulfanyl-tetrazole-pyrimidine scaffold?
- Methodological Answer : Computational studies (DFT or molecular docking) reveal steric hindrance from the 4-chlorophenyl group, which reduces nucleophilic attack at the pyrimidine ring. Electron-withdrawing effects from the tetrazole enhance electrophilicity at the sulfur atom, facilitating thiol-disulfide exchange reactions .
Q. What crystallographic data support conformational flexibility in this compound?
- Methodological Answer : Single-crystal X-ray analysis (e.g., space group P2₁2₁2₁) shows dihedral angles between the pyrimidine and tetrazole rings (e.g., ~6.4°), indicating near-planarity. Intramolecular hydrogen bonds (N–H···N) stabilize the conformation . Refinement parameters (e.g., R = 0.041) validate structural precision .
Q. How can contradictions in biological activity data be resolved for this compound?
- Methodological Answer : Discrepancies (e.g., variable enzyme inhibition) arise from assay conditions (e.g., buffer ionic strength) or impurity profiles. Mitigation strategies:
- Reproducibility checks : Re-synthesize batches with strict QC (HPLC purity >98%) .
- Dose-response curves : Use Hill slopes to assess cooperative binding artifacts .
Q. What computational models predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., Amber or GROMACS) model ligand-protein binding. Docking studies (AutoDock Vina) highlight key residues (e.g., catalytic cysteines) interacting with the sulfanyl group. Free energy calculations (MM/PBSA) quantify binding affinities .
Experimental Design Considerations
Q. How to design a structure-activity relationship (SAR) study for analogs of this compound?
- Methodological Answer :
- Core modifications : Vary substituents on the tetrazole (e.g., 4-fluorophenyl) or pyrimidine (e.g., 5-ethoxy).
- Assay selection : Prioritize target-specific assays (e.g., kinase inhibition) over broad cytotoxicity screens .
- Data normalization : Use Z-scores to compare activity across analogs .
Q. What analytical techniques quantify trace impurities in synthesized batches?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
